molecular formula C21H19N3O3S B2513714 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1321914-68-4

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2513714
CAS No.: 1321914-68-4
M. Wt: 393.46
InChI Key: XDQFGLQQKSUYOT-QURGRASLSA-N
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Description

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.

Chemical Structure

The structural features of the compound include:

  • A dioxoisoindoline moiety, which is known for various biological activities.
  • A benzo[d]thiazole component that may contribute to its pharmacological properties.

Antibacterial Activity

Recent studies have shown that derivatives of dioxoisoindoline compounds exhibit significant antibacterial properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus625–1250 µg/mL
Compound 2Staphylococcus epidermidis625 µg/mL
Compound 3Pseudomonas aeruginosa625 µg/mL
Compound 4Enterococcus faecalis625 µg/mL
Compound 5Escherichia coliNo activity

These results indicate that while some derivatives show promising antibacterial activity, others do not exhibit significant effects against certain bacteria, such as E. coli and K. pneumoniae .

Antifungal Activity

In addition to antibacterial properties, the compound's derivatives have also been evaluated for antifungal activity. Notably, studies have demonstrated that several dioxoisoindoline derivatives display significant antifungal effects against Candida albicans.

Compound Fungal Target Activity
Compound ACandida albicansSignificant activity
Compound BOther fungal strainsVariable activity

These findings suggest that the biological activity of these compounds extends beyond antibacterial effects to include antifungal properties as well .

Case Studies

Several research efforts have focused on synthesizing and evaluating the biological activities of dioxoisoindoline derivatives:

  • Synthesis and Evaluation : A study synthesized various dioxoisoindoline derivatives and assessed their antimicrobial activities. The results indicated that modifications to the structure significantly influenced their biological efficacy .
  • Mechanism of Action : Research has suggested potential mechanisms through which these compounds exert their effects, including interference with bacterial cell wall synthesis and disruption of membrane integrity .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have shown that specific substitutions on the dioxoisoindoline core can enhance antibacterial potency .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12(2)13-8-9-16-17(10-13)28-21(23(16)3)22-18(25)11-24-19(26)14-6-4-5-7-15(14)20(24)27/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQFGLQQKSUYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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